SiR dye 3
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Overview
Description
SiR dye 3 is a multifunctional dye widely used in biological experiments. It is a silicon-substituted rhodamine dye, known for its bright fluorescence at far-red wavelengths and good photostability . This dye is instrumental in observing and analyzing cell structures, tracking biomolecules, evaluating cell functions, distinguishing cell types, detecting biomolecules, studying tissue pathology, and monitoring microorganisms .
Preparation Methods
The synthesis of SiR dye 3 involves the substitution of the bridging oxygen in rhodamine with a dimethyl silyl group . The synthetic route typically includes the following steps:
Formation of the Rhodamine Core: The initial step involves the synthesis of the rhodamine core structure.
Silicon Substitution: The bridging oxygen in the rhodamine core is replaced with a dimethyl silyl group.
Functionalization: The dye is further functionalized to enhance its properties for specific applications.
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and reliability of the dye .
Chemical Reactions Analysis
SiR dye 3 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the dye’s properties, making it suitable for different applications.
Substitution: The dye can undergo substitution reactions, where specific functional groups are replaced with others to alter its characteristics.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are modified versions of this compound with altered fluorescence properties and enhanced stability .
Scientific Research Applications
SiR dye 3 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of dye-sensitized solar cells and functional textiles.
Mechanism of Action
The mechanism of action of SiR dye 3 involves its ability to bind to specific molecular targets and emit fluorescence upon excitation. The dye’s silicon-substituted structure enhances its photostability and fluorescence intensity, making it ideal for long-term imaging applications . The molecular targets and pathways involved include cellular structures like microtubules and actin filaments, where the dye binds and allows for detailed visualization .
Comparison with Similar Compounds
SiR dye 3 is unique compared to other similar compounds due to its silicon-substituted structure, which provides superior photostability and fluorescence properties. Similar compounds include:
Rhodamine B: A widely used fluorescent dye but with lower photostability compared to this compound.
Fluorescein: Another common dye with different spectral properties and lower stability.
Cy5: A cyanine dye with good fluorescence but different excitation and emission wavelengths.
This compound stands out due to its ability to provide bright fluorescence at far-red wavelengths, making it highly suitable for advanced imaging techniques .
Properties
Molecular Formula |
C33H32F3N3O8Si |
---|---|
Molecular Weight |
683.7 g/mol |
IUPAC Name |
[10-[2-carboxy-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7-(dimethylamino)-5,5-dimethylbenzo[b][1]benzosilin-3-ylidene]-dimethylazanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C31H31N3O6Si.C2HF3O2/c1-32(2)19-8-11-22-25(16-19)41(5,6)26-17-20(33(3)4)9-12-23(26)29(22)24-15-18(7-10-21(24)30(37)38)31(39)40-34-27(35)13-14-28(34)36;3-2(4,5)1(6)7/h7-12,15-17H,13-14H2,1-6H3;(H,6,7) |
InChI Key |
HHWAPUGDLMPGTK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3[Si]2(C)C)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
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